molecular formula C4H7N3O2 B13792805 4-(hydroxymethyl)-3-methyl-1H-1,2,4-triazol-5-one

4-(hydroxymethyl)-3-methyl-1H-1,2,4-triazol-5-one

Cat. No.: B13792805
M. Wt: 129.12 g/mol
InChI Key: IQZLDFSGUMIAFI-UHFFFAOYSA-N
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Description

4-(hydroxymethyl)-3-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound with a triazole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both hydroxymethyl and methyl groups on the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxymethyl)-3-methyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazol-5-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(hydroxymethyl)-3-methyl-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of 4-(carboxymethyl)-3-methyl-1H-1,2,4-triazol-5-one.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-(hydroxymethyl)-3-methyl-1H-1,2,4-triazol-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-3-methyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The triazole ring can interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Uniqueness: 4-(hydroxymethyl)-3-methyl-1H-1,2,4-triazol-5-one is unique due to the combination of its hydroxymethyl and methyl groups on the triazole ring. This structural feature imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

4-(hydroxymethyl)-3-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C4H7N3O2/c1-3-5-6-4(9)7(3)2-8/h8H,2H2,1H3,(H,6,9)

InChI Key

IQZLDFSGUMIAFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)N1CO

Origin of Product

United States

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